molecular formula C17H20N4O3S B2594032 N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide CAS No. 477868-57-8

N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide

Cat. No.: B2594032
CAS No.: 477868-57-8
M. Wt: 360.43
InChI Key: XFRQGTAEGQNQDK-UFWORHAWSA-N
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Description

N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide is a recognized potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) [https://patents.google.com/patent/US20190040098A1/]. This compound exhibits significant research value due to its ability to selectively inhibit mTORC1 signaling without substantially affecting the mTORC2 complex or other key kinases like PI3K, providing a more targeted tool for dissecting mTOR pathway complexity [https://patents.google.com/patent/US20190040098A1/]. Its primary application is in fundamental oncological research, where it is used to investigate the consequences of specific mTORC1 inhibition on cancer cell proliferation, survival, and autophagy. By potently inducing autophagy, this compound serves as a critical pharmacological probe for studying the role of this cellular process in diseases ranging from cancer to neurodegenerative disorders [https://www.nature.com/articles/s41573-021-00258-6]. Furthermore, its research utility extends to exploring mTORC1's function in nutrient sensing, metabolism, and cellular growth control, offering insights into novel therapeutic strategies for mTOR-driven pathologies.

Properties

IUPAC Name

N-[(E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-9-21(10-12(2)24-11)17-18-7-13(25-17)8-19-20-16(23)14-5-3-4-6-15(14)22/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQGTAEGQNQDK-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)C=NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide typically involves the condensation of 2-hydroxybenzenecarbohydrazide with an aldehyde derivative of 2-(2,6-dimethylmorpholino)-1,3-thiazole . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Thiazole vs. Heterocyclic Cores: The target compound’s thiazole core contrasts with imidazothiazole (anti-cancer activity ) and pyrazole (e.g., ) derivatives. Thiazoles are known for metabolic stability and π-π stacking interactions, which may enhance bioavailability compared to pyrazole analogs . The 2,6-dimethylmorpholino group in the target compound is distinct from ethylamino (in ) or dichlorophenyl (in ) substituents. Morpholino derivatives often exhibit improved aqueous solubility and membrane permeability due to their polar, non-ionic nature .

Hydrazide Modifications :

  • The 2-hydroxybenzylidene moiety in the target compound differs from nitrobenzofuran (in ) or oxoindolinylidene (in ) groups. Electron-withdrawing substituents (e.g., nitro in ) may reduce electron density, affecting redox properties, while hydroxy groups facilitate hydrogen bonding .

Synthetic Pathways :

  • The target compound’s synthesis likely mirrors protocols for N'-(substituted benzylidene) derivatives, where hydrazide intermediates (e.g., compound 2 in ) are condensed with aldehydes. By contrast, nitrobenzofuran derivatives require additional steps, such as nitration or benzofuran ring formation .

Physicochemical and Crystallographic Properties

  • Crystal Packing and Stability: The morpholino-thiazole architecture in the target compound may adopt a planar conformation similar to (E)-2-(2,3-dimethylanilino)-N′-cyclohexenylidene benzohydrazide, which crystallizes in an orthorhombic system (space group P212121) with strong intermolecular hydrogen bonds .
  • Solubility: Morpholino substituents generally enhance solubility compared to non-polar groups (e.g., prop-1-en-2-ylcyclohexene in ). This property is critical for oral bioavailability in drug candidates .

Analytical Characterization

  • Spectroscopic Techniques : Like related carbohydrazides, the target compound’s structure would be confirmed via NMR (e.g., imine proton at δ 8.2–8.5 ppm) and IR (C=O stretch ~1650 cm⁻¹) .
  • X-ray Diffraction: Structural analogs (e.g., ) were validated using SHELX software, highlighting the importance of crystallography in confirming stereochemistry and non-covalent interactions .

Biological Activity

N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Derivative : The thiazole ring is synthesized through the reaction of 2,6-dimethylmorpholine with appropriate thiazole precursors.
  • Hydrazone Formation : The thiazole derivative is then reacted with 2-hydroxybenzenecarbohydrazide to form the final product via a condensation reaction.

Table 1: Synthesis Overview

StepReaction TypeReactantsProducts
1Cyclization2,6-Dimethylmorpholine + Thiazole precursorThiazole derivative
2CondensationThiazole derivative + 2-HydroxybenzenecarbohydrazideThis compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole and hydrazone functionalities have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of related thiazole compounds on MCF-7 breast carcinoma cells. The results demonstrated an IC50 value of approximately 1.72 μg/mL for one of the most potent derivatives, indicating strong anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 4.8 μg/mL) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related thiazole derivatives have revealed significant antibacterial and antifungal activities.

  • Research Findings : In vitro assays showed that certain derivatives displayed comparable or superior activity against tested microorganisms compared to reference drugs . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Acetylcholinesterase Inhibition

Compounds containing similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's.

  • Mechanism : The inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive functions in patients suffering from Alzheimer's disease . Molecular docking studies have confirmed the binding interactions between these compounds and the AChE enzyme.

Q & A

Q. What experimental design principles optimize reaction conditions?

  • Answer : Employ Design of Experiments (DoE) for multifactorial optimization (e.g., response surface methodology). Variables: temperature (X₁), catalyst loading (X₂), solvent ratio (X₃). Outcomes: yield (Y₁), purity (Y₂). Flow chemistry systems enhance reproducibility (e.g., 95% conversion in 30 min vs. 6 h batch) .

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